2,4,6-Trimethylpiperidine
Overview
Description
2,4,6-Trimethylpiperidine is an organic compound with the molecular formula C₈H₁₇N. It is a derivative of piperidine, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 6th positions of the piperidine ring. This compound is known for its use as a building block in organic synthesis and its role in various chemical reactions.
Mechanism of Action
Biochemical Pathways
Given the lack of information on its specific targets and mode of action, it’s challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Its log kow value is estimated to be 244, suggesting it may have moderate lipophilicity, which could influence its absorption and distribution . Its half-life in a model river and lake are estimated to be 17.62 hours and 11.95 days, respectively, indicating it may persist in the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Trimethylpiperidine. For instance, its volatility from water is estimated to be 4.01E-005 atm-m3/mole, suggesting it may evaporate into the air from water surfaces . Its thermal stability could also influence its action under different temperature conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methylating agents such as methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete methylation.
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of 2,4,6-trimethylpyridine. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction converts the pyridine ring into a piperidine ring while retaining the methyl substituents.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride under anhydrous conditions.
Major Products:
Oxidation: N-oxides or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2,4,6-Trimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: this compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base and in the synthesis of hindered amine light stabilizers.
2,4,6-Trimethylpyridine: Used in organic synthesis and as a precursor for the production of 2,4,6-Trimethylpiperidine.
2,6-Dimethylpiperidine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable reagent in organic synthesis and a versatile intermediate in the production of various chemical compounds.
Properties
IUPAC Name |
2,4,6-trimethylpiperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-7(2)9-8(3)5-6/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELXVDNNZSIRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871330 | |
Record name | 2,4,6-Trimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21974-48-1 | |
Record name | 2,4,6-Trimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21974-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021974481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trimethylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trimethylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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